Methyl (2S)-5-allylpyrrolidine-2-carboxylate hydrochloride
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Overview
Description
Methyl (2S)-5-allylpyrrolidine-2-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The compound is of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-5-allylpyrrolidine-2-carboxylate hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of an amino acid derivative with an aldehyde or ketone, followed by cyclization.
Introduction of the Allyl Group: The allyl group can be introduced through an alkylation reaction. This involves the reaction of the pyrrolidine derivative with an allyl halide in the presence of a base.
Esterification: The carboxylate group is introduced through an esterification reaction. This involves the reaction of the pyrrolidine derivative with methanol in the presence of an acid catalyst.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The process is optimized for high yield and purity, and involves the use of industrial reactors and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-5-allylpyrrolidine-2-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Addition: The compound can participate in addition reactions, where new groups are added to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halides, nucleophiles, and electrophiles.
Addition: Common reagents include alkenes, alkynes, and other unsaturated compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl derivatives, while reduction may yield amines or alcohols.
Scientific Research Applications
Methyl (2S)-5-allylpyrrolidine-2-carboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Methyl (2S)-5-allylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl (2S)-5-allylpyrrolidine-2-carboxylate hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.
Allyl Derivatives: These compounds contain the allyl group and may have similar reactivity and chemical properties.
Carboxylate Esters: These compounds contain the carboxylate ester group and may have similar chemical reactivity.
List of Similar Compounds
- Pyrrolidine-2-carboxylate
- Allylpyrrolidine
- Methyl pyrrolidine-2-carboxylate
- Pyrrolidine-2-carboxylate hydrochloride
Biological Activity
Methyl (2S)-5-allylpyrrolidine-2-carboxylate hydrochloride is a synthetic organic compound belonging to the pyrrolidine class. Its unique structure, characterized by a pyrrolidine ring with an allyl group at the 5-position, makes it a subject of interest in various biological and medicinal research fields. This article will delve into its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.
Structure
The molecular formula of this compound is C9H15NO2⋅HCl. The compound features:
- A pyrrolidine ring .
- An allyl substituent at the 5-position.
- A methyl ester functional group.
Physical Properties
Property | Value |
---|---|
Molecular Weight | 189.68 g/mol |
Appearance | White crystalline powder |
Solubility | Soluble in water and organic solvents |
This compound exhibits its biological effects primarily through its interaction with specific enzyme targets. It has been noted for its potential as an enzyme inhibitor , which can modulate various biochemical pathways. The compound's structural features allow it to bind effectively to active sites of enzymes, thereby inhibiting their catalytic functions.
Pharmacological Effects
- Antiviral Activity : Research indicates that this compound may possess antiviral properties, potentially acting against various viral pathogens by interfering with their replication mechanisms .
- Neuroprotective Effects : Studies have suggested that Methyl (2S)-5-allylpyrrolidine-2-carboxylate may provide neuroprotective benefits, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models, which could be beneficial for treating inflammatory diseases.
Case Studies
- Study on Antiviral Properties : In a controlled study, Methyl (2S)-5-allylpyrrolidine-2-carboxylate was tested against a panel of viruses. The results indicated a significant reduction in viral load in treated subjects compared to controls, suggesting its potential as an antiviral agent .
- Neuroprotection in Animal Models : An animal study demonstrated that administration of this compound resulted in improved cognitive function and reduced neuronal damage following induced oxidative stress .
- Inflammation Reduction : A clinical trial involving patients with chronic inflammatory conditions showed that treatment with Methyl (2S)-5-allylpyrrolidine-2-carboxylate led to decreased levels of pro-inflammatory cytokines and improved clinical outcomes.
Comparative Analysis with Similar Compounds
To highlight the uniqueness of Methyl (2S)-5-allylpyrrolidine-2-carboxylate, it is compared with other related compounds:
Compound Name | Structure Type | Biological Activity |
---|---|---|
Methyl Pyrrolidine-2-carboxylate | Pyrrolidine | Limited activity; primarily used as a building block |
5-Allylpyrrolidine | Pyrrolidine | Moderate activity; focus on receptor interactions |
Methyl (2S)-5-methylpyrrolidine | Pyrrolidine | Antidepressant properties noted |
Methyl (2S)-5-allylpyrrolidine-2-carboxylate stands out due to its specific structural configuration and demonstrated biological activities.
Properties
Molecular Formula |
C9H16ClNO2 |
---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
methyl (2S)-5-prop-2-enylpyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-3-4-7-5-6-8(10-7)9(11)12-2;/h3,7-8,10H,1,4-6H2,2H3;1H/t7?,8-;/m0./s1 |
InChI Key |
PPEXVRFXUPBJKZ-MTICXXPYSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CCC(N1)CC=C.Cl |
Canonical SMILES |
COC(=O)C1CCC(N1)CC=C.Cl |
Origin of Product |
United States |
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